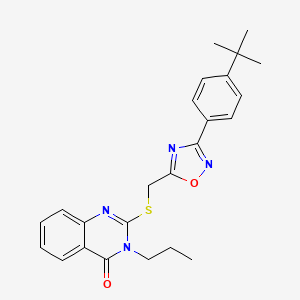![molecular formula C15H18N8O B3006469 3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one CAS No. 2202208-46-4](/img/structure/B3006469.png)
3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one" is a complex heterocyclic molecule that is likely to be of interest due to its structural features, which include multiple rings such as triazolo, pyridazine, and dihydropyrimidinone. These types of structures are often explored for their potential pharmacological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including the use of aza-Wittig reactions, as seen in the synthesis of tricyclic 1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-ones . Similarly, tandem aza-Wittig reactions have been employed to create pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction (SCXRD) and supported by density functional theory (DFT) calculations . These methods provide detailed insights into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar heterocyclic compounds includes cyclocondensation reactions , Dimroth rearrangement , and nucleophilic attacks leading to the formation of various polyazaheterocycles . These reactions are indicative of the versatile chemistry that such compounds can undergo, which may be relevant for the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. For instance, the presence of different substituents and functional groups can affect their solubility, stability, and reactivity. The use of FT-IR spectroscopy and molecular docking studies can provide information on the vibrational properties and potential biological activity, respectively . Additionally, the synthesis of derivatives with different substituents can lead to a wide range of properties, as seen in the preparation of various 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Applications De Recherche Scientifique
Antibacterial Activity
A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, structurally related to the compound , has demonstrated potential in antibacterial applications. This compound showed significant activity against both Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Synthesis of Heterocyclic Systems
Compounds similar to 3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one have been used in the synthesis of various heterocyclic systems. These compounds have been essential in the development of fused pyrimidinones and other complex molecular structures, contributing significantly to organic and medicinal chemistry research (Toplak et al., 1999).
Development of Novel Pharmaceuticals
Similar triazolo and pyrimidine compounds have been explored for their potential in creating new pharmaceuticals. Their structures and chemical properties make them suitable candidates for the development of novel therapeutic agents, particularly in the field of antimicrobial and cardiovascular drugs (Sato et al., 1980).
Structural Analysis and Crystallography
Compounds with structural similarities to this compound have been subject to extensive structural analysis, including X-ray crystallography. These studies are crucial for understanding the molecular geometry and electronic properties, which are essential for the rational design of new compounds and materials (Fonari et al., 2004).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can result in changes in the function of these targets, leading to the observed pharmacological effects.
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The downstream effects of these interactions can include a range of biological responses, depending on the specific targets and pathways involved.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide valuable insights into the likely ADME properties of this compound, as well as their impact on its bioavailability.
Result of Action
It is known that triazole compounds can have a range of effects at the molecular and cellular level due to their ability to interact with different enzymes and receptors . These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-6-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-10-17-18-12-4-5-13(19-23(10)12)22-7-11(8-22)21(3)14-6-15(24)20(2)9-16-14/h4-6,9,11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGDIRNVIXJVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=CC(=O)N(C=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)
![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)
![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3006394.png)
![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)
![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)




